molecular formula C12H14F2N2O3 B2587125 2-[(2,6-Difluorophenyl)methylcarbamoylamino]-2-methylpropanoic acid CAS No. 1916025-48-3

2-[(2,6-Difluorophenyl)methylcarbamoylamino]-2-methylpropanoic acid

Cat. No.: B2587125
CAS No.: 1916025-48-3
M. Wt: 272.252
InChI Key: DJFAJLNAQRPROZ-UHFFFAOYSA-N
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Description

2-[(2,6-Difluorophenyl)methylcarbamoylamino]-2-methylpropanoic acid is an organic compound with the molecular formula C12H14F2N2O3 It is characterized by the presence of a difluorophenyl group, a carbamoylamino group, and a methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Difluorophenyl)methylcarbamoylamino]-2-methylpropanoic acid typically involves the reaction of 2,6-difluorobenzylamine with isocyanates or carbamoyl chlorides, followed by the introduction of the methylpropanoic acid group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as crystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Difluorophenyl)methylcarbamoylamino]-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group, with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[(2,6-Difluorophenyl)methylcarbamoylamino]-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism by which 2-[(2,6-Difluorophenyl)methylcarbamoylamino]-2-methylpropanoic acid exerts its effects involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbamoylamino group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,6-Difluorophenyl)methylcarbamoylamino]-2-methylbutanoic acid
  • 2-[(2,6-Difluorophenyl)methylcarbamoylamino]-2-ethylpropanoic acid

Uniqueness

Compared to similar compounds, 2-[(2,6-Difluorophenyl)methylcarbamoylamino]-2-methylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the difluorophenyl group enhances its stability and potential for specific interactions with biological targets.

Properties

IUPAC Name

2-[(2,6-difluorophenyl)methylcarbamoylamino]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O3/c1-12(2,10(17)18)16-11(19)15-6-7-8(13)4-3-5-9(7)14/h3-5H,6H2,1-2H3,(H,17,18)(H2,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFAJLNAQRPROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NC(=O)NCC1=C(C=CC=C1F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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